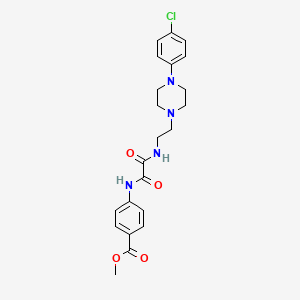

Methyl 4-(2-((2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[2-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethylamino]-2-oxoacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN4O4/c1-31-22(30)16-2-6-18(7-3-16)25-21(29)20(28)24-10-11-26-12-14-27(15-13-26)19-8-4-17(23)5-9-19/h2-9H,10-15H2,1H3,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCVZDFYJWFWEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that piperazine, a structural motif in this compound, is found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs. Therefore, it’s plausible that this compound could interact with a variety of targets depending on its specific structure and functional groups.

Mode of Action

Piperazine derivatives are known to modulate the pharmacokinetic properties of drug substances. This suggests that the compound might interact with its targets to modulate their function, leading to changes in the biochemical pathways they are involved in.

Pharmacokinetics

Piperazine is known to positively modulate the pharmacokinetic properties of a drug substance, suggesting that this compound might have favorable ADME properties that contribute to its bioavailability.

Comparison with Similar Compounds

Halogenated Phenylpiperazine Derivatives

- Methyl 4-(4-(2-(4-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C3) Structure: Features a 4-chlorophenyl group attached to a quinoline-carbonyl-piperazine-benzoate backbone. Synthesis: Crystallized from ethyl acetate as a yellow/white solid. Key Data: Characterized via $ ^1H $ NMR and HRMS; chloro substitution enhances stability compared to bromo (C2) or fluoro (C4) analogs.

4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate

- Structure : Fluorobenzoyl and hydroxyphenyl substituents on piperazine.

- Synthesis : Multi-step process involving reflux, TFA deprotection, and column chromatography (48% yield).

- Key Data : Pale-yellow solid; fluorination may reduce metabolic degradation compared to chloro analogs.

Piperazine-Linked Heterocycles

- N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide Structure: Azetidinone core with phenylpiperazine and nitro groups. Synthesis: Requires strict reaction conditions (e.g., controlled temperature, anhydrous solvents). Key Data: Demonstrates how piperazine enhances solubility in polar solvents despite nitro group hydrophobicity.

Methoxy vs. Chloro Substituents

- 4-(2-Methoxyphenyl)piperazin-1-ium 6-chloro-5-isopropyl-2,4-dioxopyrimidin-1-ide Structure: Methoxyphenyl-piperazine with a pyrimidinedione counterion.

Physicochemical Properties

Key Observations :

- Chlorine vs.

- Ester vs. Amide Linkages : Methyl benzoate esters (C1–C7) may offer better hydrolytic stability than free carboxylic acids, critical for oral bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.